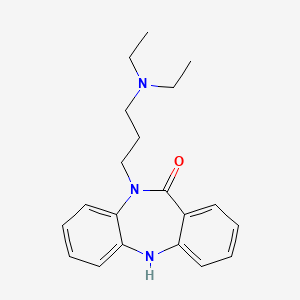![molecular formula C20H18O6 B13829451 (3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ErythrininG is a chemical compound that belongs to the class of erythrina alkaloids. These alkaloids are known for their diverse biological activities, including neuromuscular blocking properties. ErythrininG is derived from species of the Erythrina plant, which has been traditionally used for its medicinal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ErythrininG involves several steps, starting from the extraction of alkaloids from Erythrina species. The key steps include:
Extraction: Alkaloids are extracted from the plant material using solvents such as methanol or ethanol.
Isolation: The crude extract is subjected to chromatographic techniques to isolate ErythrininG.
Purification: Further purification is achieved using recrystallization or other purification methods.
Industrial Production Methods
Industrial production of ErythrininG follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment.
Automated chromatography: For efficient isolation and purification.
Quality control: Ensuring the purity and consistency of the final product through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
ErythrininG undergoes various chemical reactions, including:
Oxidation: ErythrininG can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxidized derivatives of ErythrininG.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted ErythrininG compounds.
Applications De Recherche Scientifique
ErythrininG has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.
Biology: Investigated for its neuromuscular blocking properties and potential therapeutic uses.
Medicine: Explored for its potential in treating conditions like muscle spasms and other neuromuscular disorders.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
ErythrininG exerts its effects by interacting with specific molecular targets in the body. The primary mechanism involves:
Binding to receptors: ErythrininG binds to nicotinic acetylcholine receptors at the neuromuscular junction.
Inhibition of neurotransmission: This binding inhibits the transmission of nerve impulses, leading to muscle relaxation.
Pathways involved: The inhibition of acetylcholine release and subsequent muscle contraction.
Comparaison Avec Des Composés Similaires
ErythrininG is compared with other erythrina alkaloids, such as:
Erythroidine: Similar neuromuscular blocking properties but different potency.
Erythramine: Shares structural similarities but has distinct pharmacological effects.
Erythraline: Another erythrina alkaloid with unique biological activities.
Uniqueness
ErythrininG stands out due to its specific binding affinity and potency in neuromuscular blocking, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C20H18O6 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |
InChI |
InChI=1S/C20H18O6/c1-20(2)16(23)7-12-14(22)8-15-17(19(12)26-20)18(24)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-23H,7H2,1-2H3/t16-/m1/s1 |
Clé InChI |
HFVFEMFAVPWVDX-MRXNPFEDSA-N |
SMILES isomérique |
CC1([C@@H](CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C |
SMILES canonique |
CC1(C(CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





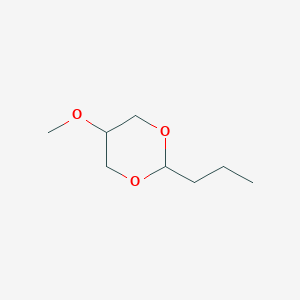



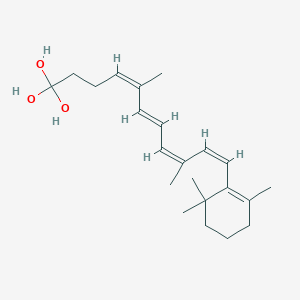

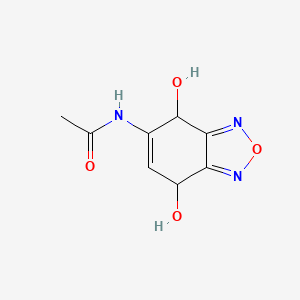
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
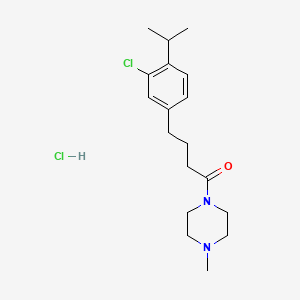
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
